N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of isoquinoline and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic synthesis. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the thiophene groups: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, where thiophene boronic acid or thiophene stannane reacts with a suitable halide.
Amide bond formation: The final step involves coupling the tetrahydroisoquinoline-thiophene intermediate with an appropriate amine or acid chloride to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, organometallics, and nucleophiles can be used under appropriate conditions (e.g., palladium-catalyzed cross-coupling for electrophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the isoquinoline ring can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting neurological disorders, given the biological activity of tetrahydroisoquinoline derivatives.
Biological Studies: The compound can be used to study the interactions of isoquinoline and thiophene moieties with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can interact with neurotransmitter receptors, while the thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activity.
Thiophene-2-carboxamide: Shares the thiophene moiety and can undergo similar chemical reactions.
Uniqueness
N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of isoquinoline and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to simpler analogs.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c26-21(23-12-19-6-3-10-29-19)22(27)24-13-20(18-8-11-28-15-18)25-9-7-16-4-1-2-5-17(16)14-25/h1-6,8,10-11,15,20H,7,9,12-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVBJJJMPNUPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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